

Preliminary Toxicity Studies of Sinococuline: A Technical Guide

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This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on **Sinococuline**, a bioactive alkaloid isolated from Cocculus hirsutus. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of workflows and potential mechanisms. It is important to note that while some data exists for isolated **Sinococuline**, a significant portion of the available safety information is derived from studies on an aqueous extract of Cocculus hirsutus (AQCH), for which **Sinococuline** serves as a key bioactive marker.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For the aqueous extract of Cocculus hirsutus, an acute oral toxicity study was conducted in mice.

Data Presentation



| Substance | Test Species | Route of Administratio n | LD50 | Observed Effects | Reference |
|---|--------------|--------------------------------|--------------|---|-----------------|
| Aqueous Extract of Cocculus hirsutus Aerial Parts | Mice | Oral | > 3000 mg/kg | Sedative effects, increased urination and defecation. No mortality observed up to 14 days postadministration. | [1][2][3][4][5] |

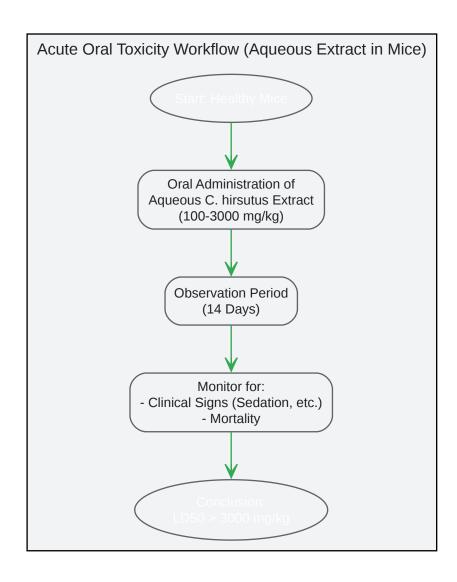
Experimental Protocols

Acute Oral Toxicity Study of Cocculus hirsutus Aqueous Extract

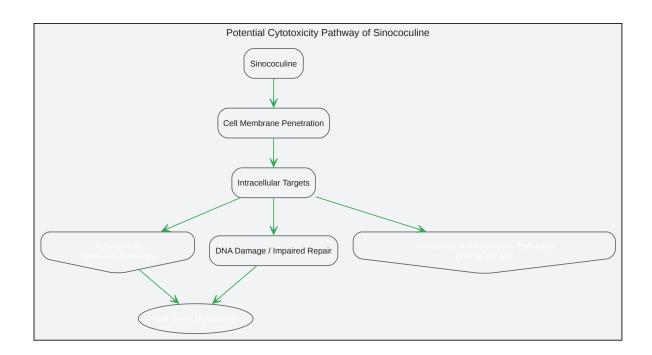
- · Test System: Mice.
- Test Substance: Aqueous extract of the aerial parts of Cocculus hirsutus.
- Route of Administration: Oral (p.o.).
- Dose Levels: Multiple dose ranges from 100 mg/kg to 3000 mg/kg were administered.
- Observation Period: Animals were observed for 14 days following administration.
- Parameters Observed: Clinical signs of toxicity (e.g., sedative effects, changes in urination and defecation) and mortality were recorded.

Visualization

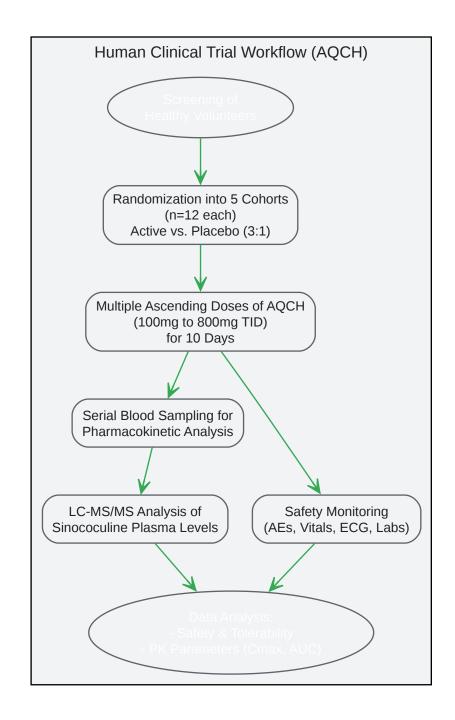












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